Home > Products > Screening Compounds P47529 > N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide
N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide - 1645469-78-8

N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide

Catalog Number: EVT-2942246
CAS Number: 1645469-78-8
Molecular Formula: C15H16F2N2O3
Molecular Weight: 310.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(Diisopropylcarbamoyl)methoxy]-N-benzyl-4-methylbenzamide

Compound Description: This compound serves as a precursor in the synthesis of open-chain crown ethers, which are important in natural and medical science due to their ability to form stable complexes with trivalent lanthanide ions (e.g., Eu, Tb). [, ]

Relevance: While this compound shares the core benzamide structure with N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, it differs significantly in its substituents. The key differences lie in the replacement of the 1-cyanocyclobutyl amide group with a benzyl amide and the presence of a (diisopropylcarbamoyl)methoxy group at the 2-position instead of a difluoromethoxy group. These substitutions alter its properties and intended applications. [, ]

N-Methoxy-N-methylaminocarbonyl-1,4-benzoquinone

Compound Description: This compound represents the first example of a quinone containing an N-methoxy-N-methylamino group. []

Relevance: While structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, this compound highlights the exploration of diverse substituents on aromatic rings for novel chemical synthesis and potential biological activity. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 displays potent anti-cancer activity, particularly against human lung cancer cells, by inhibiting cell viability and inducing G2/M phase cell cycle arrest. []

Relevance: Although chemically distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, PPA5 demonstrates the biological relevance of exploring diverse chemical structures, particularly containing aryl and heterocyclic moieties, for developing novel therapeutics. []

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide (PPA13) & 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: Similar to PPA5, both PPA13 and PPA14 exhibit anti-cancer activity by inhibiting cell viability and affecting cell cycle progression in human lung cancer cells. []

Relevance: While not directly comparable to N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide structurally, these compounds underscore the exploration of substituted benzamide and benzenesulfonamide derivatives as potential anticancer agents. []

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: Identified as a pan-cyclin-dependent kinase (CDK) inhibitor, PPA15 exhibits significant anti-cancer activity by increasing sub-G1 cell population, modulating CDK activity, and suppressing tumor growth. []

Relevance: Though structurally different from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, PPA15 showcases the exploration of substituted benzenesulfonamide frameworks for developing potent anti-cancer agents. []

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17 demonstrates anti-cancer effects by inhibiting cell viability and impacting cell cycle progression in human lung cancer cells. []

N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[(11)C]methoxy-N-methylbenzamide ([(11)C]6)

Compound Description: This radiolabeled compound serves as a positron emission tomography (PET) imaging agent for visualizing metabotropic glutamate receptor type 1 (mGluR1) in rodent brains. [, , ]

Relevance: While this compound differs significantly from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide in its overall structure, it highlights the importance of incorporating radiolabels into similar molecular frameworks for developing imaging agents. [, , ]

4-[(18)F]Fluoroethoxy-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]7) & 4-[(18)F]Fluoropropoxy-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([(18)F]8)

Compound Description: These radiolabeled compounds were designed as potential PET ligands for imaging mGluR1 in the brain. []

Relevance: These compounds, although structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, emphasize the exploration of diverse substituents and radiolabeling strategies for targeting specific biological receptors like mGluR1. []

N-Methylfuran-2-carboxamide (3) & N-Methylthiophene-2-carboxamide (4)

Compound Description: These compounds are crucial building blocks in the construction of foldamers, which are artificial molecules designed to adopt specific conformations. []

Relevance: Although structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, these compounds underscore the significance of amide bonds and their conformational preferences in designing molecules with specific three-dimensional structures. []

YM-44778 (31)

Compound Description: This compound exhibits potent dual antagonistic activity against both neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, making it a potential therapeutic candidate for related conditions. []

Relevance: Despite being structurally different from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, YM-44778 exemplifies the development of structurally diverse compounds for targeting specific biological receptors, in this case, NK1 and NK2 receptors. []

1-Amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one Derivatives

Compound Description: These heterocyclic compounds are synthesized through a one-pot procedure and are structurally related to naturally occurring isoniazid-NAD(P) adducts. [, ]

Relevance: Though structurally dissimilar to N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, these compounds highlight the importance of developing efficient synthetic methods for generating diverse heterocyclic scaffolds with potential biological relevance. [, ]

(2-Methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2)

Compound Description: This carbon-11 labeled benzamide analog exhibits high affinity and selectivity for sigma2 receptors. It is explored as a potential PET radiotracer for imaging breast cancer due to its favorable tumor uptake and tumor/background ratio. []

Relevance: While structurally distinct from N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, [(11)C]2 demonstrates the development of radiolabeled benzamide derivatives for targeted imaging of specific receptors, in this case, sigma2 receptors in breast cancer. []

2,4,8-Trisubstituted 1,7-Naphthyridines

Compound Description: These compounds are synthesized through a convenient method involving the reaction of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with excess organolithiums. []

Relevance: Despite their structural differences compared to N-(1-Cyanocyclobutyl)-2-(Difluoromethoxy)-4-methoxy-N-methylbenzamide, the synthesis of these naphthyridines highlights the exploration of diverse heterocyclic systems for their potential biological activities. []

Properties

CAS Number

1645469-78-8

Product Name

N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide

IUPAC Name

N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide

Molecular Formula

C15H16F2N2O3

Molecular Weight

310.301

InChI

InChI=1S/C15H16F2N2O3/c1-19(15(9-18)6-3-7-15)13(20)11-5-4-10(21-2)8-12(11)22-14(16)17/h4-5,8,14H,3,6-7H2,1-2H3

InChI Key

RRSUUKSSGFHXMS-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=C(C=C(C=C1)OC)OC(F)F)C2(CCC2)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.